4-Bromobenzenesulfonyl fluoride
Overview
Description
4-Bromobenzenesulfonyl fluoride is a useful research compound. Its molecular formula is C6H4BrFO2S and its molecular weight is 239.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoenzymatic Synthesis
4-Bromobenzenesulfonyl fluoride is used in the chemoenzymatic synthesis of complex organic molecules. For example, it plays a role in the preparation of 3,4-Diamino-3,4-dideoxy-l-chiro-inositol, a compound with potential biological significance, by catalyzing a key chemical step (Paul et al., 2001).
Activation of Hydroxyl Groups
The compound is effective in activating hydroxyl groups of polymeric carriers. This property is crucial for the covalent attachment of biologicals to solid supports, which has applications in biochemical and medical research (Chang et al., 1992).
Radiopharmaceutical Synthesis
In radiopharmaceutical research, it is utilized in the synthesis of specific synthons, like no-carrier-added 1-bromo-4-[18F]fluorobenzene. This is important for 18F-arylation reactions in the development of radiopharmaceuticals (Ermert et al., 2004).
Biodegradation Studies
This compound is relevant in biodegradation studies. Research on the microbial degradation of related compounds like difluorobenzenes informs environmental biotechnology and pollution control strategies (Moreira et al., 2009).
Battery Technology
In the field of lithium-ion batteries, derivatives of this compound, like 4-bromo-2-fluoromethoxybenzene, are studied as bi-functional electrolyte additives. These additives can enhance the thermal stability and safety of lithium-ion batteries (Zhang, 2014).
Quantum Chemical Study
The molecular structure and conformations of related sulfonyl fluoride compounds have been studied through electron diffraction and quantum chemical methods. These studies provide insights into the physical chemistry of these molecules, which is crucial for their application in various fields (Petrova et al., 2000).
Inhibitors in Biochemical Research
Sulfonyl fluoride compounds, including those related to this compound, are investigated as inhibitors of enzymes like carbonic anhydrases. Such research has implications in developing new therapeutic agents (Ceruso et al., 2014).
Safety and Hazards
4-Bromobenzenesulfonyl fluoride is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing vapors/dust . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .
Future Directions
Fluorine has proven to be remarkably successful, and most drug development programmes will at least explore fluorine during the optimization of a lead compound . This is increasingly enabled by developments in synthesis methods and technologies that now facilitate fluorination through nucleophilic, electrophilic, and deoxyfluorination protocols .
Mechanism of Action
Target of Action
The primary targets of 4-Bromobenzenesulfonyl fluoride are proteins and nucleic acids . The compound is used as a connector for the assembly of -SO2- linked small molecules with these targets .
Mode of Action
This compound interacts with its targets through a process known as click chemistry . This approach involves the use of the sulfonyl fluoride motif in the compound to create -SO2- links with proteins or nucleic acids . This is a complementary approach to using amides and phosphate groups as linkers .
Biochemical Analysis
Biochemical Properties
4-Bromobenzenesulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming a covalent bond with the serine residue in the active site of these enzymes. This interaction leads to the inhibition of the enzyme’s activity, making this compound a valuable tool in studying enzyme kinetics and mechanisms .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways. Additionally, it can affect gene expression by inhibiting transcription factors or modifying chromatin structure . These effects can result in changes in cellular metabolism, including alterations in glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects primarily through enzyme inhibition. By forming a covalent bond with the active site serine residue of serine proteases, this compound effectively blocks the enzyme’s catalytic activity. This inhibition can lead to downstream effects on various cellular processes, including signal transduction and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biochemical effect, while exceeding this threshold can lead to adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the citric acid cycle. Additionally, this compound can alter metabolite levels by modifying the activity of enzymes responsible for their synthesis or degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its interactions with intracellular proteins and other biomolecules .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .
Properties
IUPAC Name |
4-bromobenzenesulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXWZFUBFROIHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496943 | |
Record name | 4-Bromobenzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
498-83-9 | |
Record name | 4-Bromobenzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzene-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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